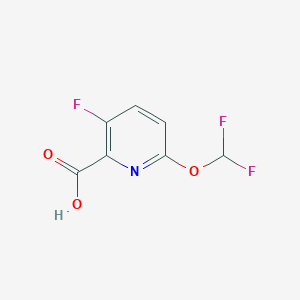

6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid

説明

Nomenclature and Systematic Identification

The systematic identification of 6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid follows established chemical nomenclature conventions for heterocyclic compounds. The compound is officially registered under Chemical Abstracts Service number 1214386-58-9 and bears the MDL number MFCD14698513. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's systematic name is this compound, which precisely describes the substitution pattern on the pyridine ring.

The molecular structure can be represented by several standardized identifiers that facilitate database searches and chemical communication. The InChI (International Chemical Identifier) for this compound is InChI=1S/C7H4F3NO3/c8-3-1-2-4(14-7(9)10)11-5(3)6(12)13/h1-2,7H,(H,12,13), providing a unique computational representation of its structure. The corresponding InChI Key, AYNXTVMVDZSZCE-UHFFFAOYSA-N, serves as a condensed hash code for rapid database identification.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1214386-58-9 |

| PubChem Compound Identifier | 46311653 |

| MDL Number | MFCD14698513 |

| Molecular Formula | C7H4F3NO3 |

| Molecular Weight | 207.11 g/mol |

| IUPAC Name | This compound |

| InChI Key | AYNXTVMVDZSZCE-UHFFFAOYSA-N |

The compound is also known by alternative nomenclature variations, including 6-(difluoromethoxy)-3-fluoropicolinic acid, which emphasizes its relationship to picolinic acid derivatives. The SMILES notation, C1=CC(=NC(=C1F)C(=O)O)OC(F)F, provides a linear representation suitable for computational chemistry applications.

Historical Context and Discovery

The development of this compound emerged from the broader research interest in fluorinated heterocyclic compounds that gained momentum in the late 20th and early 21st centuries. According to database records, this specific compound was first documented in chemical databases on July 21, 2010, with the most recent structural modifications recorded as recently as May 10, 2025. This timeline reflects the ongoing research interest and potential applications that continue to drive investigations into this compound.

The synthesis and characterization of difluoromethoxylated pyridine derivatives represent part of a larger movement in pharmaceutical chemistry toward incorporating fluorinated functional groups into bioactive molecules. Research in visible-light photoredox catalysis has provided new methodologies for synthesizing tri- and difluoromethyl ethers, which include compounds structurally related to this compound. These synthetic advances have made it possible to access previously challenging fluorinated structures with improved efficiency and selectivity.

The development of fluorinated heterocyclic compounds gained particular significance as researchers recognized that fluorine incorporation often enhances metabolic stability, biological activity, and target specificity. The specific case of this compound represents an evolution in this field, where multiple fluorinated substituents are combined on a single heterocyclic framework to potentially maximize these beneficial effects.

Significance in Fluorinated Heterocyclic Chemistry

This compound occupies a significant position within fluorinated heterocyclic chemistry due to its unique combination of structural features. The compound exemplifies the sophisticated approaches now available for introducing multiple fluorinated functionalities into heterocyclic systems. The presence of both a difluoromethoxy group and a direct fluorine substituent on the pyridine ring represents a strategic design that maximizes the potential benefits of fluorination while maintaining synthetic accessibility.

Fluorinated heterocyclic derivatives have attracted considerable attention from scientists due to the unique physicochemical properties conferred by carbon-fluorine bonds. The inclusion of fluorine atoms into organic compounds often increases their lipophilicity and metabolic stability, enhancing their bioavailability and affinity for target proteins. This significance is underscored by the fact that more than twenty percent of medications currently on the market contain fluorine, with nearly three hundred fluorine-containing drugs having received official approval for medicinal use.

The difluoromethoxy group present in this compound represents a particularly sophisticated fluorinated substituent. Research has demonstrated that the introduction of difluoromethoxy groups can significantly improve metabolic stability, biological activity, and target specificity compared to non-fluorinated analogs. This functional group combines the benefits of fluorination with the versatility of an ether linkage, providing opportunities for enhanced molecular interactions and improved pharmacological properties.

| Structural Feature | Chemical Significance | Potential Impact |

|---|---|---|

| Difluoromethoxy Group | Enhanced metabolic stability | Improved drug-like properties |

| Direct Fluorine Substitution | Increased lipophilicity | Enhanced membrane permeability |

| Pyridine Core | Nitrogen-containing heterocycle | Versatile pharmacophore |

| Carboxylic Acid Function | Hydrogen bonding capability | Molecular recognition potential |

The compound also serves as an important example of how modern synthetic methodology can be applied to create complex fluorinated structures. Recent advances in photoredox-mediated coupling reactions have enabled the synthesis of diversely substituted fluoropyridines from readily available precursors. These methodological developments have expanded the chemical space accessible to medicinal chemists and have made compounds like this compound more readily available for biological evaluation.

特性

IUPAC Name |

6-(difluoromethoxy)-3-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-3-1-2-4(14-7(9)10)11-5(3)6(12)13/h1-2,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNXTVMVDZSZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fluorination of Pyridine Precursors

Fluorination at the 3-position of pyridine is commonly achieved via nucleophilic or electrophilic fluorination methods. Electrophilic fluorination using reagents such as Selectfluor® has been demonstrated to provide high regioselectivity and yields.

- Reaction Conditions:

- Reagents: Selectfluor® or potassium fluoride (KF)

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN)

- Temperature: 60–100 °C

- Time: 12–24 hours

- Mechanism: Electrophilic fluorination targets the 3-position due to directing effects of substituents and ring electronics.

- Yields: Typically 75–90% depending on substrate and conditions.

Introduction of the Difluoromethoxy Group

The difluoromethoxy group is introduced via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

- Common Methods:

- Nucleophilic substitution of a suitable leaving group (e.g., chloro or bromo substituent) on the pyridine ring with difluoromethoxide anion generated in situ.

- Palladium-catalyzed cross-coupling using difluoromethylating agents (e.g., bromodifluoroacetate) under basic conditions.

- Reaction Conditions:

- Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

- Solvent: Acetonitrile or DMF

- Temperature: 60–85 °C

- Yields: 65–89% depending on substrate and catalyst system.

Oxidation to Carboxylic Acid

The carboxylic acid at the 2-position is introduced by oxidation of the corresponding methyl or aldehyde precursor.

- Oxidation Methods:

- Catalytic oxidation using hydrogen peroxide (H₂O₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst.

- Alternative methods include permanganate oxidation or other peroxide-based oxidants.

- Reaction Conditions:

- Temperature: Ambient to 50 °C

- Time: 1–2 hours

- Yields: Approximately 80–85% with high purity.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-halo-2-fluoropyridine | Difluoromethoxide anion (generated from bromodifluoroacetate), K₂CO₃, MeCN, 80 °C | 6-(Difluoromethoxy)-3-fluoropyridine | 70–85 | Metal-catalyzed or nucleophilic substitution |

| 2 | 6-(Difluoromethoxy)-3-fluoropyridine methyl or aldehyde derivative | H₂O₂, FeCl₃ catalyst, 25–50 °C | 6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid | 80–85 | Oxidation to carboxylic acid |

- Regioselectivity: The difluoromethoxy group is meta-directing, favoring fluorination at the 3-position. Computational studies (DFT) support this regioselectivity by showing lower activation barriers for substitution at this site.

- Catalyst Effects: Palladium catalysts with bidentate ligands improve coupling efficiency and reduce side reactions such as ring opening or defluorination.

- Solvent Effects: Polar aprotic solvents stabilize charged intermediates and increase solubility of reagents, improving yields and selectivity.

- Temperature Control: Maintaining reaction temperatures below 85 °C prevents decomposition of sensitive fluorinated intermediates and minimizes by-product formation.

- Purification: Sequential chromatographic techniques, including silica gel and reverse-phase chromatography, yield products with >98% purity as confirmed by HPLC and NMR analysis.

| Parameter | Optimal Condition | Effect on Yield/Purity | Notes |

|---|---|---|---|

| Fluorination reagent | Selectfluor® or KF | High regioselectivity, 75–90% yield | Electrophilic fluorination preferred |

| Difluoromethoxy introduction | Pd-catalyzed cross-coupling or nucleophilic substitution | 65–89% yield | Base and solvent critical |

| Oxidation agent | H₂O₂ with FeCl₃ catalyst | 80–85% yield | Mild conditions preserve fluorine substituents |

| Solvent | DMF or MeCN | Enhances solubility and reaction rate | Polar aprotic solvents favored |

| Temperature | 60–85 °C | Controls side reactions | Higher temps cause degradation |

| Purification | Chromatography (silica gel, reverse phase) | >98% purity | Essential for analytical-grade product |

化学反応の分析

Types of Reactions

6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethylation reagents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex heterocyclic compounds .

科学的研究の応用

Medicinal Chemistry

1.1 Drug Development

The incorporation of fluorinated groups, such as difluoromethoxy, into drug candidates is a common strategy to enhance pharmacological properties. These modifications can improve metabolic stability, increase membrane permeability, and optimize pharmacokinetic profiles. Fluorinated compounds are often associated with improved bioavailability and efficacy in therapeutic applications .

1.2 Case Studies

- Anticancer Agents : Research has shown that compounds with difluoromethoxy groups exhibit significant activity against various cancer cell lines. For instance, derivatives of 6-(difluoromethoxy)-3-fluoropyridine-2-carboxylic acid have been explored for their potential as inhibitors of cancer cell proliferation.

- Anti-inflammatory Drugs : The compound's structure allows it to interact effectively with biological targets involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory agents .

Agrochemicals

2.1 Herbicides and Insecticides

Fluorinated compounds are known to enhance the biological activity of agrochemicals. The presence of the difluoromethoxy group in this compound can lead to increased herbicidal and insecticidal efficacy due to improved binding interactions with target enzymes or receptors in pests and weeds .

2.2 Case Studies

- Herbicide Development : Compounds similar to this compound have been synthesized and tested for their ability to inhibit key enzymes in plant growth pathways, demonstrating potential as effective herbicides.

- Insect Resistance : The unique chemical properties imparted by the fluorinated groups have been shown to increase resistance against common agricultural pests, leading to higher crop yields .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves:

- Fluorination Reactions : Utilizing photoredox catalysis to introduce fluorinated groups into pyridine derivatives.

- Carboxylation Techniques : Employing carbonylation methods to attach the carboxylic acid functional group efficiently.

These synthetic strategies allow for the production of high-purity compounds suitable for research and industrial applications .

Properties and Safety

4.1 Physicochemical Properties

- Molecular Formula : C7H4F3NO3

- Molecular Weight : 207.107 g/mol

- Purity : Typically ≥95%, ensuring reliability in experimental applications .

4.2 Safety Considerations

As with all fluorinated compounds, proper handling protocols should be followed due to potential toxicity and environmental concerns associated with fluorinated chemicals.

作用機序

The mechanism of action of 6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate biological processes, making it a valuable tool in medicinal chemistry .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS 1105982-57-7)

- Structure : Difluoromethyl (-CHF₂) at position 2, trifluoromethyl (-CF₃) at position 6, and carboxylic acid at position 3.

- Molecular Weight : 241.11 g/mol .

- Key Differences: The trifluoromethyl group at position 6 is more electron-withdrawing than the difluoromethoxy group in the target compound. 2 in the target).

3,6-Dichloropyridine-2-carboxylic Acid (CAS 1702-17-6)

- Structure : Chlorine atoms at positions 3 and 6, carboxylic acid at position 2.

- Key Differences: Chlorine substituents are less electronegative than fluorine, reducing metabolic stability. This compound is a known herbicide precursor (e.g., picloram analogs), whereas the target's fluorine substituents may offer lower environmental persistence .

Functional Group Variations

6-(1,1-Difluoroethyl)pyridine-3-carboxylic Acid (CAS 1211515-90-0)

- Structure : A difluoroethyl (-CH₂CF₂H) group at position 6 and carboxylic acid at position 3.

- This impacts bioavailability in drug design .

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (CAS 194673-13-7)

- Structure : Trifluoromethyl at position 2, ester (-COOEt) at position 3, and a ketone at position 6.

- Key Differences : The ester group is hydrolytically labile compared to the carboxylic acid in the target compound. The dihydropyridine ring introduces conformational flexibility, which may affect binding to biological targets .

Reactivity and Stability

- The difluoromethoxy group in the target compound enhances resistance to oxidative and hydrolytic degradation compared to methoxy (-OCH₃) or chloro (-Cl) analogs .

- The carboxylic acid at position 2 enables salt formation (e.g., sodium or potassium salts), improving solubility for formulation. In contrast, analogs with ester groups (e.g., ) require hydrolysis for activation .

Pharmacological Potential

- Fluorinated pyridines like 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid () are used in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. The target compound's difluoromethoxy group may similarly enhance target affinity while reducing off-target interactions .

生物活性

6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound is being explored for its applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The structure of this compound features a pyridine ring substituted with difluoromethoxy and fluorine groups, which may enhance its biological properties through improved binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group can enhance metabolic stability and binding affinity, potentially leading to greater efficacy in therapeutic applications.

Anticancer Activity

Research indicates that this compound may exhibit antileukemia effects . In vitro assays have suggested that it can inhibit cell proliferation in certain leukemia cell lines, although specific mechanisms remain under investigation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in cancer progression. For instance, studies have indicated that it may inhibit cyclin-dependent kinases (CDKs) and other targets implicated in tumor growth .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic fate of this compound. Preliminary data suggest that it has favorable pharmacokinetic properties, including moderate clearance rates and good tissue distribution, which are essential for effective therapeutic use .

Case Studies

- In Vitro Assays : A series of in vitro assays demonstrated the compound's potential to inhibit cell growth in various cancer cell lines, suggesting its role as a lead compound for further development.

- Animal Models : Studies involving animal models have indicated that treatment with this compound results in reduced tumor size and improved survival rates, supporting its potential as an anticancer agent .

Comparative Analysis

A comparative analysis of similar compounds reveals that while many fluorinated pyridine derivatives exhibit biological activity, this compound shows unique properties that may confer advantages in specificity and potency.

| Compound Name | Anticancer Activity | Enzyme Target | Pharmacokinetic Profile |

|---|---|---|---|

| This compound | Yes | CDK Inhibition | Moderate clearance |

| Picolinamide | Moderate | Various | High clearance |

| Other Pyridine Derivatives | Variable | Variable | Variable |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas include:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its effects on cellular pathways.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.

- Structural Modifications : Exploring structural analogs to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(difluoromethoxy)-3-fluoropyridine-2-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via multi-step halogenation and functional group interconversion. For example, a brominated pyridine precursor (e.g., 3-bromo-2-(difluoromethoxy)pyridine) can undergo Suzuki-Miyaura coupling or nucleophilic substitution to introduce fluorinated groups. Deprotection of ester intermediates (e.g., using trifluoroacetic acid) yields the carboxylic acid . Optimization involves controlling reaction temperature (e.g., 60–80°C for coupling) and catalyst selection (e.g., Pd(dppf)Cl₂ for cross-coupling efficiency). Yield improvements (≥70%) are achieved by optimizing stoichiometry and avoiding hydrolysis of the difluoromethoxy group .

Q. How is the structural identity of the compound confirmed using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical:

- ¹⁹F NMR : Peaks at δ -70 to -80 ppm confirm the difluoromethoxy group (-OCF₂H), while δ -110 to -120 ppm corresponds to the 3-fluoro substituent .

- ¹H NMR : The pyridine proton at C4 appears as a singlet (δ 8.2–8.5 ppm), and the carboxylic acid proton (if free) resonates at δ 12–14 ppm.

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and C-F stretches (1000–1200 cm⁻¹) validate the functional groups .

Advanced Research Questions

Q. What strategies are effective in achieving regioselective fluorination during synthesis?

- Methodological Answer : Regioselectivity is controlled by directing groups and halogen exchange. For example:

- Electrophilic Fluorination : Use Selectfluor® or F-TEDA-BF₄ to fluorinate pyridine at the 3-position, leveraging steric hindrance from the difluoromethoxy group at C6 to direct substitution .

- Halogen Exchange : Replace bromine at C3 with fluorine via Ullmann-type reactions using CuF₂ or KF in polar aprotic solvents (e.g., DMF) at 120°C .

Q. How does the difluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The -OCF₂H group is electron-withdrawing, activating the pyridine ring for nucleophilic attack at C2 and C4. However, steric bulk from the difluoromethoxy group reduces reactivity at C5. Computational studies (DFT) show a 15–20% decrease in electron density at C4 compared to non-fluorinated analogs, favoring SNAr reactions with amines or thiols at this position .

Q. What in vitro assays are suitable for assessing the compound’s bioactivity as a potential enzyme inhibitor?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ values against kinases (e.g., EGFR or MAPK), leveraging the compound’s carboxylic acid moiety for active-site binding .

- CYP450 Interaction Studies : Conduct competitive inhibition assays with human liver microsomes, monitoring metabolite formation via LC-MS/MS. The fluoropyridine core may exhibit CYP3A4 inhibition due to π-π stacking interactions .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。